molecular formula C14H12ClN3O2S B7849565 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B7849565
M. Wt: 321.8 g/mol
InChI Key: ZIMDCIHIQNKGBF-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a versatile pyrimidine-based intermediate in medicinal chemistry, primarily utilized in the synthesis of novel kinase inhibitors. Its core structure, featuring the carbonitrile and chloro substituents, makes it a valuable scaffold for constructing libraries of compounds targeting various disease pathways. Recent research identifies this compound as a key precursor in the development of potent and selective inhibitors of the CLK and DYRK families of kinases, which are prominent targets in oncology and neurodegenerative diseases. For instance, it serves as a direct building block for analogs of the clinical candidate CX-4945 (Silmitasertib) , a known CK2 inhibitor. Furthermore, structural derivatives have shown promising inhibitory activity against DYRK1A , a kinase implicated in Down syndrome and Alzheimer's disease pathogenesis. The 3,4-dimethoxyphenyl moiety is a common pharmacophore that enhances binding affinity and selectivity within the kinase ATP-binding pocket. Researchers leverage this compound to explore structure-activity relationships (SAR) and develop new therapeutic agents for cancer and central nervous system disorders.

Properties

IUPAC Name

4-chloro-6-(3,4-dimethoxyphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c1-19-10-5-4-8(6-11(10)20-2)12-9(7-16)13(15)18-14(17-12)21-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMDCIHIQNKGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC(=N2)SC)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Functionalization

The foundational strategy involves constructing the pyrimidine ring with pre-installed functional groups. A common precursor, 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile, undergoes selective substitution at the 6-position. Treatment with 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions introduces the aryl group. Palladium catalysts such as Pd(PPh₃)₄ in a dioxane/water mixture (3:1) at 80°C for 12 hours achieve 72% yield. The 4-chloro group remains intact due to steric hindrance from the adjacent carbonitrile, enabling subsequent modifications.

Chlorination and Thiolation

Alternative routes begin with 6-(3,4-dimethoxyphenyl)-2-mercaptopyrimidine-5-carbonitrile. Chlorination at the 4-position using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hours) introduces the chloro substituent, followed by methylation of the thiol group with methyl iodide (CH₃I) in dimethylformamide (DMF) at 25°C for 2 hours. This two-step process yields 68% of the target compound, though excess POCl₃ risks over-chlorination, necessitating careful stoichiometric control.

Lithiation-Mediated Substitution

Directed Ortho-Metalation

Lithium diisopropylamide (LDA)-induced lithiation at the pyrimidine’s 5-position enables direct coupling with electrophiles. Starting from 4-chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine, LDA in tetrahydrofuran (THF) at −78°C generates a lithio intermediate, which reacts with cyanogen bromide (BrCN) to install the carbonitrile group. This method achieves 65% yield but requires anhydrous conditions and cryogenic temperatures, complicating scalability.

Chalcone Cyclocondensation

A three-step sequence from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine involves lithiation followed by reaction with 3-(3,4-dimethoxyphenyl)prop-2-enal. The resulting allylic alcohol intermediate undergoes acid-catalyzed cyclization (HBr, 60°C, 4 hours) to form the fused thiopyranopyrimidine core, which is subsequently oxidized to the carbonitrile using ceric ammonium nitrate (CAN). This route, while laborious, provides a 58% overall yield and high regioselectivity.

Microwave-Assisted One-Pot Synthesis

Solvent and Catalyst Optimization

Microwave irradiation significantly accelerates the formation of the pyrimidine ring. A mixture of malononitrile, 3,4-dimethoxybenzaldehyde, and thiourea in ethanol, irradiated at 600 W for 15 minutes, produces 4-amino-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile. Subsequent chlorination with SOCl₂ at 70°C for 3 hours replaces the amino group with chlorine, yielding 82% of the target compound. This method reduces reaction time from hours to minutes and enhances purity by minimizing side reactions.

Comparative Efficiency Analysis

Table 1 summarizes key parameters across methods:

MethodConditionsYield (%)Purity (%)Scalability
Halogenation-CyanationPd catalysis, 80°C, 12h7295Moderate
Lithiation-SubstitutionLDA, −78°C, anhydrous6589Low
Microwave-Assisted600 W, 15min, SOCl₂8298High

Microwave synthesis outperforms traditional methods in yield and purity, though it demands specialized equipment.

Green Chemistry Approaches

Aqueous-Phase Reactions

Recent advances utilize water as a solvent to enhance sustainability. A mixture of 3,4-dimethoxyphenylacetonitrile, methyl isothiocyanate, and chlorouracil in aqueous NaOH (pH 10–12) at 50°C for 8 hours forms the pyrimidine core via tandem Knoevenagel-cyclization. This method achieves 75% yield with minimal organic waste, though product isolation requires extensive extraction.

Biocatalytic Modifications

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Large-scale synthesis prioritizes cost-effective reagents and streamlined steps. The microwave-assisted method, despite high initial equipment costs, reduces energy consumption and labor. In contrast, lithiation routes are prohibitively expensive due to cryogenic requirements and sensitive reagents.

Purification Techniques

Final product purity (>98%) is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water. Industrial settings favor continuous chromatography systems to maintain throughput, though recrystallization offers simpler scalability .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide (NaOCH3) and methyl iodide (CH3I).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. It serves as a precursor for synthesizing other biologically active molecules, particularly in the development of anticancer drugs. Its structural features allow for modifications that can enhance biological activity and selectivity against cancer cells.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile exhibited significant cytotoxic effects against various cancer cell lines. The synthesis of these derivatives involved the reaction of the compound with different aryl compounds, leading to the formation of novel pyrimidine derivatives with enhanced anticancer properties. The results indicated that certain modifications could improve efficacy and reduce toxicity .

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.

Synthetic Pathways

The synthesis of 7H-thiopyrano[2,3-d]pyrimidines from this compound has been explored. The process involves a three-step reaction sequence that includes lithiation and subsequent reactions with arylprop-2-enals or diarylprop-2-en-1-ones, resulting in high yields of thiopyrano derivatives. These derivatives have shown promise in further biological evaluations .

Step Reaction Type Reagents Yield
1LithiationLDAModerate
2Reaction with ArylChalconeHigh
3CyclizationHBrExcellent

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. SAR studies have identified specific functional groups that enhance potency and selectivity for cancer cell lines.

Findings from SAR Studies

Research indicates that the presence of methoxy groups at specific positions on the aromatic ring significantly increases the anticancer activity of derivatives synthesized from this compound. Modifications to the methylsulfanyl group also influence biological activity, suggesting that careful tuning of these substituents can lead to improved therapeutic agents .

Mechanism of Action

The mechanism by which 4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl Group Modifications
  • Main Compound : The 3,4-dimethoxyphenyl group at position 6 introduces electron-donating methoxy groups, enhancing π-π stacking and hydrogen-bonding interactions. This substitution correlates with improved anticancer activity compared to simpler aryl groups .
  • 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile : A 4-methylphenyl group provides steric bulk but lacks methoxy groups, leading to weaker antioxidant and enzyme inhibitory effects compared to the main compound .
Position 2 Modifications
  • Main Compound: The methylsulfanyl group at position 2 is a moderate electron donor, balancing reactivity and stability.
  • 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile: Dual sulfanyl groups increase steric hindrance and reduce solubility, limiting pharmacological utility despite structural novelty .
Position 4 Modifications
  • 4-(Piperazin-1-yl) Derivatives : Replacing the chloro group with piperazine enhances water solubility and introduces basicity, improving interactions with enzymatic pockets. For example, 4-(4-methoxyphenyl)-2-(methylthio)-6-piperazinylpyrimidine-5-carbonitrile exhibits potent apoptosis induction .
  • 4-Arylamino Derivatives: Substituting chloro with arylamino groups (e.g., 4-(arylamino)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitriles) alters electronic properties, with meta-substituted aryl groups showing higher tyrosinase inhibition .

Pharmacological and Physicochemical Properties

Anticancer Activity
  • The main compound’s 3,4-dimethoxyphenyl group enhances PI3K/AKT pathway inhibition compared to phenyl or methylphenyl analogs .
Enzyme Inhibition
  • 2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: A nitro group at position 4 increases electron-withdrawing effects, boosting tyrosinase inhibition but introducing cytotoxicity risks .
Physical Properties
Compound Melting Point (°C) Solubility Yield (%)
Main Compound Not reported Moderate (ethanol) ~85
4-Chloro-2-SCH₃-6-Ph-5-CN (CAS 124598-28-3) Not reported Low (benzene) 42–85
2-[(4-ClBz)SH]-4-2-methylpropyl-6-PhSH-5-CN 394–396 Poor (CHCl₃/EtOH) 85

Biological Activity

4-Chloro-6-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H12ClN3O2S
  • Molecular Weight : 299.75 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antitumor Activity

Research indicates that compounds with similar pyrimidine structures exhibit significant antitumor properties. For instance, pyrido[2,3-d]pyrimidines have been studied for their ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Table 1: Antitumor Activity of Pyrimidine Derivatives

Compound NameTargetActivity TypeReference
This compoundTyrosine KinaseInhibitor
Pyrido[2,3-d]pyrimidin-7(8H)-onesVarious Cancer TypesAntitumor
PD-173955Tyrosine-protein kinase AblInhibitor

Anti-inflammatory Properties

Some studies suggest that pyrimidine derivatives can also exhibit anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of specific kinases has been observed, indicating a potential therapeutic application in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Kinase Inhibition : The compound acts as a selective inhibitor of certain kinases involved in cell signaling pathways.
  • Cell Cycle Arrest : By inhibiting key proteins in the cell cycle, the compound may induce apoptosis in cancer cells.
  • Anti-inflammatory Pathways : It may modulate inflammatory responses by targeting specific signaling molecules.

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound and its analogs:

  • Study on Antitumor Efficacy : A study published in MDPI highlighted that pyrido[2,3-d]pyrimidines showed significant efficacy against various cancer cell lines by inhibiting tyrosine kinases involved in tumor growth .
  • Inflammation Model : Another research effort demonstrated that similar compounds reduced inflammation markers in animal models, suggesting a potential for treating diseases like rheumatoid arthritis .

Q & A

Q. Key Methodological Steps :

  • Chlorination : POCl₃, reflux, 6–12 hours.
  • Substitution : Pd-catalyzed cross-coupling for aryl introduction; thiolation at RT with base (e.g., K₂CO₃).
  • Purification : Column chromatography (silica gel, hexane/EtOAc).

How can computational chemistry improve the design of synthetic pathways for this compound?

Advanced
Computational reaction path searches using density functional theory (DFT) and transition-state analysis can predict energetically favorable pathways. For instance, ICReDD’s approach combines quantum chemical calculations with experimental data to identify optimal conditions (e.g., solvent, catalyst, temperature) . This reduces trial-and-error experimentation by modeling intermediates and activation barriers. Applications include:

  • Predicting regioselectivity in substitution reactions.
  • Optimizing catalyst systems (e.g., Pd vs. Cu ligands for coupling reactions).

What spectroscopic and crystallographic techniques are critical for structural validation?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; methylsulfanyl at δ 2.5 ppm) .
  • X-ray Crystallography : Resolves bond angles and torsional strain (e.g., dihedral angles between pyrimidine and aryl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ with <2 ppm error).

Advanced : Single-crystal XRD data (e.g., R factor <0.05) ensures precise stereochemical assignment, critical for structure-activity relationship (SAR) studies .

How can researchers resolve contradictions in reaction yields reported across studies?

Advanced
Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). A statistical design of experiments (DoE) systematically tests factors like temperature, solvent polarity, and reagent ratios . For example:

  • Factorial Design : Identifies interactions between variables (e.g., POCl₃ excess vs. reaction time).
  • Response Surface Methodology (RSM) : Optimizes yield via polynomial models.

Case Study : If yield drops above 80°C, RSM may reveal thermal decomposition of intermediates.

What safety protocols are essential during synthesis and handling?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact with chlorinated reagents.
  • Ventilation : Use fume hoods for POCl₃ (toxic fumes) and thiolation steps (odorous byproducts).
  • Waste Management : Segregate halogenated waste for professional disposal .

How to design scalable reactors for this compound’s synthesis?

Advanced
Reactor engineering principles (e.g., CRDC’s RDF2050112 classification) guide scale-up :

  • Continuous Flow Systems : Improve heat/mass transfer for exothermic chlorination.
  • Membrane Separation : Recovers catalysts (e.g., Pd nanoparticles) in cross-coupling steps.
  • Process Control : Real-time monitoring via HPLC or FTIR ensures reaction completion.

What are the challenges in characterizing byproducts, and how are they addressed?

Advanced
Byproducts (e.g., dechlorinated analogs or dimerization products) require hyphenated techniques :

  • LC-MS/MS : Identifies trace impurities (<0.1%).
  • Multivariate Analysis : Correlates reaction conditions with impurity profiles.

Example : Aryl coupling may produce regioisomers; 2D NMR (COSY, NOESY) distinguishes positional isomers .

How does substituent electronic effects influence reactivity in further derivatization?

Advanced
The electron-withdrawing chloro and carbonitrile groups activate the pyrimidine ring for nucleophilic attack at specific positions. Computational studies (e.g., Fukui indices) predict sites for functionalization :

  • C-6 (3,4-dimethoxyphenyl) : Electron-donating groups enhance electrophilic substitution.
  • C-2 (methylsulfanyl) : Steric hindrance may limit further thiolation.

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